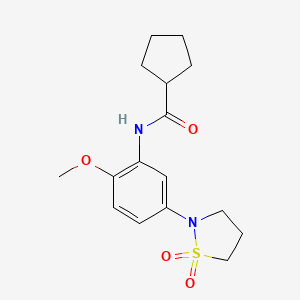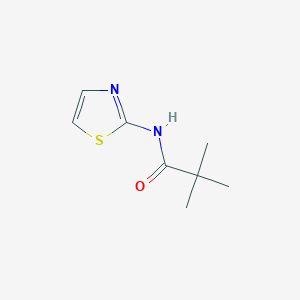
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with the CAS Number: 69212-62-0 . It has a molecular weight of 184.26 . The IUPAC name for this compound is 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide is 1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide include a molecular weight of 184.26 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, such as 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide, have been found to exhibit antimicrobial properties . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives are also known for their antiretroviral activity. Ritonavir, a drug used in the treatment of HIV/AIDS, is a notable example .
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity . This suggests potential applications of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide in the development of antifungal agents .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, an anticancer drug, is a thiazole derivative . This indicates that 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide could have potential applications in cancer research and treatment.
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide could be used in the development of anti-inflammatory drugs.
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide could be explored for its potential applications in Alzheimer’s research and treatment.
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive properties . This suggests potential applications of 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide in the development of antihypertensive drugs.
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . This suggests that 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide could be used in the development of antioxidant drugs.
Safety and Hazards
The safety information for 2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been associated with diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing changes that contribute to their biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been associated with various biological pathways, including those involved in inflammation, microbial growth, and tumor progression .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-8(2,3)6(11)10-7-9-4-5-12-7/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISAFUJYQGBPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(1,3-thiazol-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)
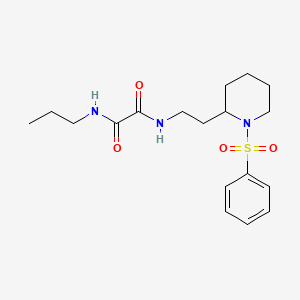
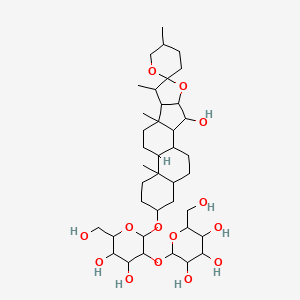
![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
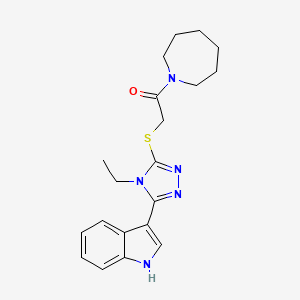
![N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2765910.png)
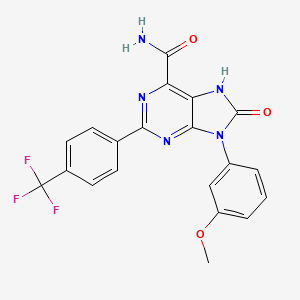
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2765915.png)
